Acryloyl-D-aspartic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

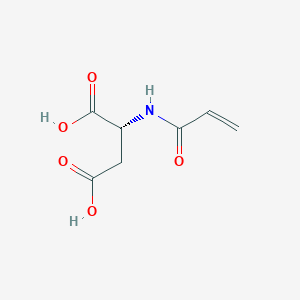

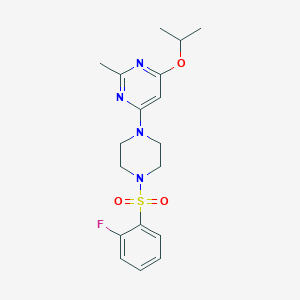

Acryloyl-D-aspartic acid is a derivative of D-aspartic acid, an amino acid that is important for both the endocrine system and the central nervous system . It is synthesized by reacting acryloyl chloride with the decarboxylized respective amino acid .

Synthesis Analysis

The synthesis of Acryloyl-D-aspartic acid involves the reaction of acryloyl chloride with the decarboxylized form of D-aspartic acid . This process is part of a broader strategy to create a consistent acrylamide monomer library that mimics essential amino acids .

Molecular Structure Analysis

The molecular structure of Acryloyl-D-aspartic acid is derived from D-aspartic acid, which binds to N-methyl-D-aspartate receptors (NMDARs) in the brain and helps control neuroplasticity and brain activity .

Chemical Reactions Analysis

The chemical reactions involving Acryloyl-D-aspartic acid are primarily related to its polymerization. The adjacent phenyl and carboxyl groups in Acryloyl-D-aspartic acid realize the synergy between interfacial interactions and cohesion strength, which is crucial in the formation of underwater polymeric glue-type adhesives (UPGAs) .

Aplicaciones Científicas De Investigación

Dentistry Applications :

- Dentin Adhesion : Acryloyl-D-aspartic acid (specifically N-acryloyl aspartic acid) has been demonstrated to enhance dentin adhesion when used as a self-etching primer. It significantly improved the tensile bonding strength of resin composite to dentin, indicating potential for use in dental procedures (Itou et al., 2000).

- Enamel Adhesion : Similarly, its efficacy in enamel adhesion was also explored, showing that it could be used for enamel etching, comparable to phosphoric acid, suggesting a broader application in dental bonding procedures (Torii et al., 2003).

Biomedical Materials :

- Biodegradable Polymers : Research has shown that acryloyl-D-aspartic acid can be used in the synthesis of functional biodegradable polymers. These polymers have a wide range of potential applications, including drug delivery systems and tissue engineering (Chen et al., 2010).

Enzyme Immobilization :

- Chiral Polyelectrolyte Surfaces : The chiral nature of D- and L-N-acryloyl aspartic acid has been utilized for enzyme immobilization, providing a novel approach for the design of biochips and chiral biodevices. This application leverages the chiral effect on enzyme activity, offering potential in various biochemical and pharmaceutical processes (Ding et al., 2017).

Drug Delivery Systems :

- Nanosized Vehicles for Drug Delivery : Acryloyl-D-aspartic acid has been used to create amphiphilic block copolymers that self-assemble into nanostructures. These structures have shown high efficiency in drug loading and delivery, particularly for chemotherapeutic drugs, demonstrating significant potential in the field of drug delivery (Feng et al., 2021).

Metal Ion-Exchange Systems :

- Comparison with Synthetic Polymers : Poly-L-aspartic acid, closely related to acryloyl-D-aspartic acid, has been compared with synthetic polymers like poly-acrylic acid for metal ion-exchange applications. Such systems are crucial in environmental and industrial processes, such as water treatment and metal recovery (Miller & Holcombe, 2001).

Biological Process Modeling :

- Acrylic Acid Production in Escherichia coli : A kinetic model investigating the central carbon metabolism for acrylic acid production in Escherichia coli has implications for industrial-scale production of acrylic acid, where acryloyl-D-aspartic acid can play a role in the biosynthetic pathways (Oliveira et al., 2021).

Safety And Hazards

Direcciones Futuras

The future directions for Acryloyl-D-aspartic acid could involve its use in the creation of underwater adhesives, as demonstrated by the work of Yu et al . Additionally, the universality of Acryloyl-D-aspartic acid for the construction of UPGAs has been verified by the copolymerization with different hydrophilic monomers .

Propiedades

IUPAC Name |

(2R)-2-(prop-2-enoylamino)butanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO5/c1-2-5(9)8-4(7(12)13)3-6(10)11/h2,4H,1,3H2,(H,8,9)(H,10,11)(H,12,13)/t4-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILJLCFPJOIGLP-SCSAIBSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC(CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)N[C@H](CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acryloyl-D-aspartic acid | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Ethoxybenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2629714.png)

![7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2629718.png)

![3-[[1-[(1-Methylpyrazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2629725.png)

![N-(1-cyanocyclopentyl)-2-{[2-(3-hydroxypiperidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2629729.png)

![2-{8,9-dimethoxy-5-oxo-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2629730.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2629733.png)